molecular formula C15H26ClN B14295433 N-nonylaniline;hydrochloride CAS No. 126541-76-2

N-nonylaniline;hydrochloride

Cat. No.: B14295433
CAS No.: 126541-76-2
M. Wt: 255.82 g/mol
InChI Key: ZBTUYVXANYXVKP-UHFFFAOYSA-N
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Description

N-Nonylaniline hydrochloride is an organic compound derived from aniline (C₆H₅NH₂) by substituting one hydrogen atom on the nitrogen with a nonyl group (C₉H₁₉), followed by protonation with hydrochloric acid to form the hydrochloride salt. The structure consists of a benzene ring bonded to an ammonium group (NH⁺(C₉H₁₉)) and a chloride counterion. This modification imparts significant hydrophobicity due to the long alkyl chain, influencing its solubility, reactivity, and applications.

Properties

CAS No.

126541-76-2

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

N-nonylaniline;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14H2,1H3;1H

InChI Key

ZBTUYVXANYXVKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nonylaniline;hydrochloride typically involves the alkylation of aniline with nonyl halides under basic conditions. The reaction can be represented as follows:

C6H5NH2+C9H19BrC6H5NHC9H19+HBr\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_9\text{H}_{19}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19} + \text{HBr} C6​H5​NH2​+C9​H19​Br→C6​H5​NHC9​H19​+HBr

The resulting N-nonylaniline is then treated with hydrochloric acid to form the hydrochloride salt:

C6H5NHC9H19+HClC6H5NHC9H19HCl\text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19}\text{HCl} C6​H5​NHC9​H19​+HCl→C6​H5​NHC9​H19​HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-nonylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-nonylaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-nonylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nonyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-nonylaniline hydrochloride with related hydrochlorides and substituted anilines:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
N-Nonylaniline HCl C₁₅H₂₅N·HCl ~256.8 (calculated) Low in water; soluble in organics Nonyl chain on N, hydrochloride salt
Aniline HCl (Cayman) C₆H₇N·HCl 129.6 Water-soluble No alkyl substitution, simple salt
Ethylbenzylaniline C₁₅H₁₇N 211.31 Insoluble in water; soluble in oxygenated solvents N-ethyl and N-benzyl groups
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Water-soluble (pharmaceutical use) Aromatic heterocycle, tertiary amine

Key Observations :

  • Hydrophobicity: The nonyl chain in N-nonylaniline HCl drastically reduces water solubility compared to aniline HCl, aligning with ethylbenzylaniline’s insolubility in water .
  • Molecular Weight: N-Nonylaniline HCl’s molecular weight (~256.8 g/mol) is intermediate between aniline HCl (129.6 g/mol) and benzydamine HCl (345.87 g/mol), reflecting its moderate complexity .

Stability and Handling

  • Stability: Hydrochloride salts generally enhance stability. Aniline HCl is stable for ≥5 years at -20°C ; N-nonylaniline HCl likely requires similar storage.
  • Toxicity : Substituted anilines can be toxic or irritants. Proper handling (gloves, ventilation) is critical, as with benzydamine HCl .

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